Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-
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Overview
Description
o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine is a chemical compound with the molecular formula C15H15ClN2O2. It is known for its unique structure, which includes a chloro group and two methoxy groups attached to a benzamidine core. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine typically involves the reaction of 2,5-dimethoxyaniline with o-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- o-Chloro-N-(2,6-dimethylphenyl)benzamidine
- o-Chloro-N-(2,4-dimethoxyphenyl)benzamidine
- o-Chloro-N-(3,5-dimethoxyphenyl)benzamidine
Uniqueness
o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural arrangement can lead to different interaction patterns with molecular targets compared to its analogs .
Properties
CAS No. |
23564-78-5 |
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Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloro-N'-(2,5-dimethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-19-10-7-8-14(20-2)13(9-10)18-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H2,17,18) |
InChI Key |
FKHSSXKFYMPADH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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